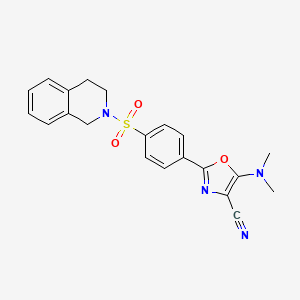![molecular formula C14H9BrF3N3O2 B2590782 7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 1590410-31-3](/img/structure/B2590782.png)
7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one” is a complex organic molecule. It contains an imidazo[4,5-c]pyridin-4(5H)-one core, which is a type of heterocyclic compound. This core is substituted with a bromo group at the 7-position, a methyl group at the 1-position, and a 4-(trifluoromethoxy)phenyl group at the 5-position.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazo[4,5-c]pyridin-4(5H)-one core, followed by various substitution reactions to introduce the bromo, methyl, and 4-(trifluoromethoxy)phenyl groups. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (the phenyl ring and the imidazo[4,5-c]pyridin-4(5H)-one ring), a bromo substituent (which is a heavy atom and could significantly influence the compound’s physical and chemical properties), a methyl substituent, and a trifluoromethoxy substituent (which contains highly electronegative fluorine atoms and could also significantly influence the compound’s properties).Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the bromo group could potentially undergo nucleophilic substitution reactions, and the trifluoromethoxy group could potentially undergo reactions involving the breaking of the carbon-fluorine bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromo and trifluoromethoxy groups could increase the compound’s density and boiling point compared to similar compounds without these groups.Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have synthesized novel derivatives of imidazo[4,5-c]pyridine to evaluate their anticancer activities. A study by Lakavath et al. (2022) reported the synthesis of novel 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives, showing potent activity against human fibrosarcoma and colorectal adenocarcinoma cell lines. The results were supported by molecular docking studies, indicating the potential of these compounds as anticancer agents (Lakavath et al., 2022).
Antimicrobial and Anticancer Activities
Another study focused on the synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives. These compounds were screened for antimicrobial and anticancer activity, indicating the broad potential of imidazo[4,5-c]pyridine derivatives in developing new therapeutic agents (V. Banda et al., 2016).
Antiviral Activity
Puerstinger et al. (2007) described a novel class of hepatitis C virus inhibitors, highlighting the antiviral potential of substituted 2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridines. The introduction of a fluorine atom significantly increased the compound's activity against HCV, demonstrating the importance of structural modifications in enhancing biological activity (Puerstinger et al., 2007).
Corrosion Inhibition
A derivative of imidazo[1,2-a]pyridine was investigated as a corrosion inhibitor for carbon steel in saline solution. This study underscores the versatility of imidazo[4,5-c]pyridine derivatives, extending their applications beyond biological activities to include industrial and materials science applications (R. M. Kubba & N. M. Al-Joborry, 2020).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could involve a variety of experimental techniques, including synthetic organic chemistry, physical chemistry, and biological assays.
Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and specific analysis, more information would be needed, such as experimental data or results from computational chemistry studies.
properties
IUPAC Name |
7-bromo-1-methyl-5-[4-(trifluoromethoxy)phenyl]imidazo[4,5-c]pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3O2/c1-20-7-19-11-12(20)10(15)6-21(13(11)22)8-2-4-9(5-3-8)23-14(16,17)18/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYBUKJYLUDGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=CN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(1,3-benzodioxol-5-yl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2590699.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2590700.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2590702.png)
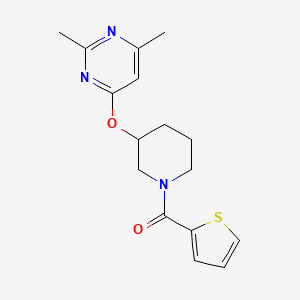
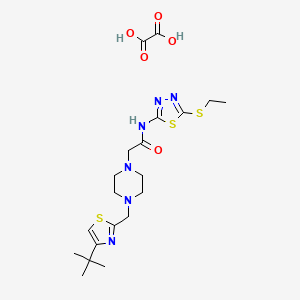
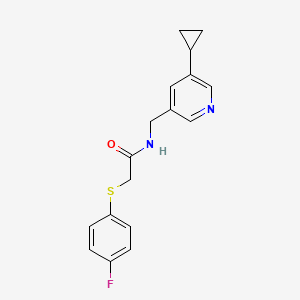
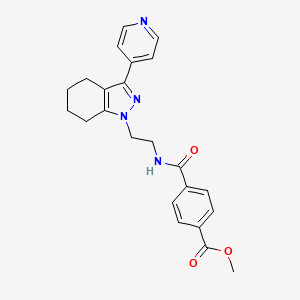
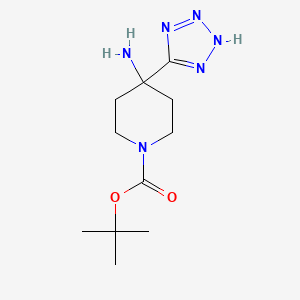
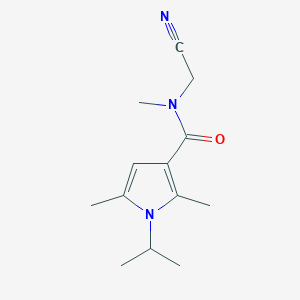
![(3R)-3-Amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride](/img/structure/B2590715.png)
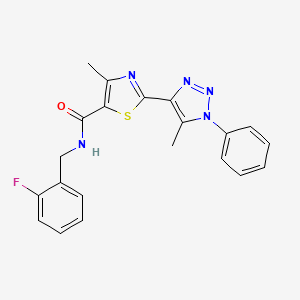
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2590717.png)
![Ethyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropanoate](/img/structure/B2590720.png)
